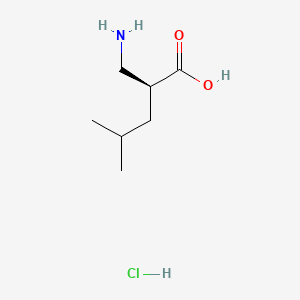

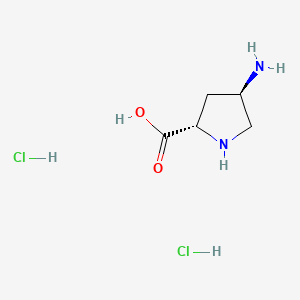

(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

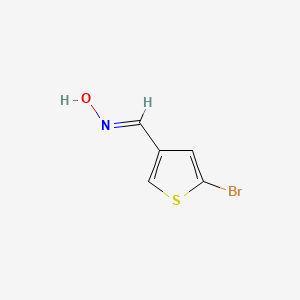

(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, also known as S-AMPA-HCL, is a synthetic derivative of the naturally occurring amino acid glutamate. It is a potent agonist of the AMPA receptor, a type of glutamate receptor found throughout the central nervous system (CNS). S-AMPA-HCL is used in scientific research to study the physiological and biochemical effects of AMPA receptor activation and to investigate potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Chemical Analysis and Separation Techniques : 4-methylpentan-2-ol, a compound related to (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, has been used in the selective extraction and separation of iron(III) from hydrochloric acid, a process important in analytical chemistry (Gawali & Shinde, 1974).

Synthesis of Amino Acids and Antimicrobial Agents : Research has been conducted on the synthesis of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. These are significant in the study of antibiotics and potentially for antimicrobial applications (Shimohigashi, Lee, & Izumiya, 1976).

Marine Toxin Analysis : Stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids has been explored for understanding the stereochemistry of amino acids in marine toxins like janolusimide (Giordano, Spinella, & Sodano, 1999).

Vitamin B12 Antimetabolites : 2-Amino-4-keto-3-methylpentanoic acids, structurally similar to the compound , have been isolated as vitamin B12 antimetabolites, offering insights into microbial production and potentially therapeutic applications (Perlman et al., 1977).

Coordination Chemistry : Research into the interaction of 2-aminooxypropanoic acid and its derivatives with palladium(II) provides insights into coordination chemistry, relevant for catalysis and materials science (Warnke & Trojanowska, 1993).

Synthesis of Bioactive Compounds : The synthesis of diastereomers of 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), related to the compound , has been pivotal in the structural and stereochemical study of perthamides C and D, which have potential biological activities (Sepe et al., 2010).

Deep Sea Fungal Derivatives : Study of nitrogenous compounds from deep-sea derived fungi, including amino acid derivatives structurally related to (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, contributes to our understanding of marine biochemistry and potential drug discovery (Luo, Zhou, & Liu, 2018).

Corrosion Inhibition : 2-Amino-4-methylpentanoic acid has been studied for its corrosion inhibition effect on high carbon steel in hydrochloric acid, an application relevant in industrial chemistry and materials science (Loto, 2017).

Physical Chemistry Studies : Investigations into the volumetric and conductometric behavior of amino acids similar to (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride with other compounds can provide insights into their physical chemistry properties, relevant for various applications (Yan et al., 2010).

Eigenschaften

IUPAC Name |

(2S)-2-(aminomethyl)-4-methylpentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(4-8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQWRYHUNMXMLF-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719289 |

Source

|

| Record name | (2S)-2-(Aminomethyl)-4-methylpentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride | |

CAS RN |

1276055-49-2 |

Source

|

| Record name | (2S)-2-(Aminomethyl)-4-methylpentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B596953.png)

![Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B596956.png)

![1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene](/img/structure/B596959.png)

![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzoic Acid](/img/structure/B596965.png)